molecular formula C15H14N2O2S B514728 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole CAS No. 311794-55-5

1-(2,5-Dimethylphenyl)sulfonylbenzimidazole

Cat. No. B514728
CAS RN: 311794-55-5
M. Wt: 286.4g/mol
InChI Key: SIOTUUAAAKIOTD-UHFFFAOYSA-N
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Description

“1-(2,5-Dimethylphenyl)sulfonylbenzimidazole” is a chemical compound with the molecular formula C15H14N2O2S . It’s a type of benzimidazole derivative, which are widely used in the pharmaceutical industry due to their diverse biological activities .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the levels of oxidative stress markers. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole in lab experiments is its high potency. It has been found to exhibit significant activity at low concentrations. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for research on 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole. One of the areas that require further investigation is its mechanism of action. Understanding the mechanism of action may help in the development of more effective drugs based on this compound. Another area that requires further investigation is the potential use of this compound as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.

Synthesis Methods

1-(2,5-Dimethylphenyl)sulfonylbenzimidazole can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,5-dimethylphenylsulfonyl chloride and o-phenylenediamine. This reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield.

Scientific Research Applications

1-(2,5-Dimethylphenyl)sulfonylbenzimidazole has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-7-8-12(2)15(9-11)20(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOTUUAAAKIOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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